molecular formula C6H8ClNOS B3330616 2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol CAS No. 72579-01-2

2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol

Cat. No.: B3330616
CAS No.: 72579-01-2
M. Wt: 177.65 g/mol
InChI Key: OOKATFCTRGAPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol is a useful research compound. Its molecular formula is C6H8ClNOS and its molecular weight is 177.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bio-Ethanol Production and Environmental Impact

  • Bio-Ethanol Reforming for Hydrogen Production : The reforming of bio-ethanol presents a promising method for hydrogen production from renewable resources. Studies emphasize the role of catalysts and operating conditions in optimizing this process, highlighting the importance of Rh and Ni as catalysts for ethanol steam reforming towards efficient hydrogen production (Ni, Leung, & Leung, 2007).
  • Ethanol-Diesel Blends : Ethanol's inclusion in diesel fuel has been studied for its potential to improve air quality by reducing particulate emissions in compression-ignition engines. However, challenges such as blend stability, safety, and materials compatibility need to be addressed to harness these environmental benefits fully (Hansen, Zhang, & Lyne, 2005).

Medicinal Chemistry

  • Synthesis of Thiazolidinediones : 2,4-Thiazolidinedione derivatives, which share structural similarities with 2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol, have been extensively researched for their antimicrobial, antitumor, and antidiabetic properties. These studies underline the versatility of thiazolyl compounds in drug development, suggesting potential avenues for the application of this compound in medicinal chemistry (Singh et al., 2022).

Environmental Science

  • Impact of Ethanol in Groundwater Contamination : Research comparing MTBE and ethanol as fuel oxygenates discusses ethanol's environmental impact, notably its potential to affect drinking water sources differently than MTBE. While ethanol blends in gasoline can enhance air quality, they also pose risks to water quality, necessitating a balanced assessment of their environmental implications (Williams, Cushing, & Sheehan, 2003).

Properties

IUPAC Name

2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNOS/c1-4-6(5(9)2-7)10-3-8-4/h3,5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKATFCTRGAPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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